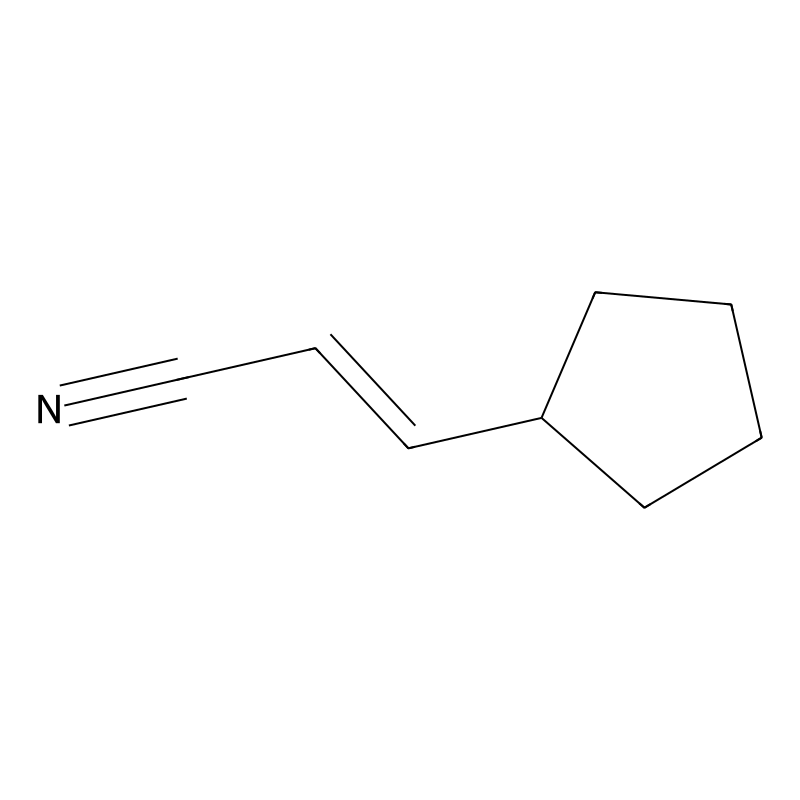3-Cyclopentylacrylonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
3-Cyclopentylacrylonitrile is characterized by its structure, which includes a double bond between the first two carbon atoms of the acrylonitrile and a cyclopentyl group at the third carbon. This unique structure contributes to its reactivity and potential applications in organic synthesis and pharmaceutical development. Its physical properties, such as boiling point and solubility, are relevant for its handling and application in laboratory settings .
Precursor in Pharmaceutical Synthesis
3-Cyclopentylacrylonitrile finds application in scientific research primarily as a precursor for the synthesis of other important molecules. Studies have shown its utility in the preparation of intermediates for two specific drugs: ruxolitinib and trasitinib phosphate [].
- Ruxolitinib: This drug is a JAK inhibitor, a class of medications used to treat myeloproliferative neoplasms (MPN) such as thrombocytosis, primary myelofibrosis, and polycythemia vera []. 3-Cyclopentylacrylonitrile plays a role in the synthetic pathway for ruxolitinib intermediates [].
- Trasitinib phosphate: This drug is a kinase inhibitor used in targeted cancer therapies, specifically for some types of non-small cell lung cancer and melanoma []. Similar to ruxolitinib, 3-Cyclopentylacrylonitrile serves as a precursor in the synthesis of intermediates for trasitinib phosphate [].
- Addition Reactions: As an alkene, 3-cyclopentylacrylonitrile can participate in electrophilic addition reactions where halogens or hydrogen halides add across the double bond.
- Hydrogenation: The double bond can be hydrogenated to yield saturated compounds under appropriate conditions.
- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to various functional transformations .
Several methods can be employed for synthesizing 3-cyclopentylacrylonitrile:
- Michael Addition: This method involves the reaction of cyclopentyl compounds with acrylonitrile in the presence of a base to form the desired product.
- Aldol Condensation: Another approach could involve the condensation of cyclopentanone derivatives with acrylonitrile under acidic or basic conditions.
- Direct Nitrilation: Cyclopentyl derivatives can be nitrilated directly using cyanide sources in suitable solvents .
3-Cyclopentylacrylonitrile has potential applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Polymer Chemistry: It can be used in polymerization processes to create materials with specific properties.
- Material Science: Its unique structure may contribute to developing novel materials with tailored functionalities .
Interaction studies involving 3-cyclopentylacrylonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it might interact with biological systems. The potential for forming adducts through electrophilic addition is particularly noteworthy .
When comparing 3-cyclopentylacrylonitrile to similar compounds, several notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Cyclopropylacrylonitrile | Cyclopropyl Group | Smaller cyclic structure; different reactivity |
| 3-Methylacrylonitrile | Methyl Group | More common in industrial applications |
| 4-Cyclohexylacrylonitrile | Cyclohexyl Group | Larger cyclic structure; altered physical properties |
Uniqueness: The cyclopentyl group gives 3-cyclopentylacrylonitrile distinct steric and electronic properties compared to other acrylonitriles, which may influence its reactivity and applications in synthesis and material science .








